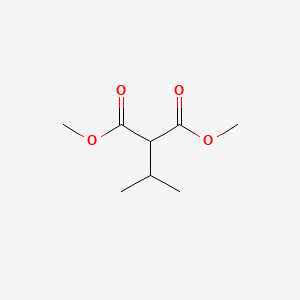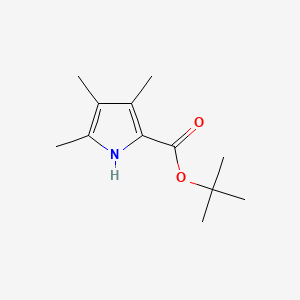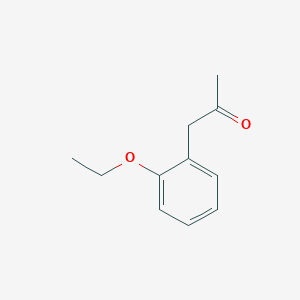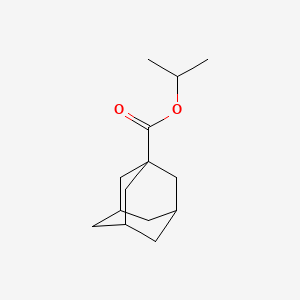![molecular formula C12H13N3O2 B1330543 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- CAS No. 21333-17-5](/img/structure/B1330543.png)
2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-
説明
2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- (2,4-PDMPA) is a synthetic compound with a wide range of applications in scientific research. It is a pyrimidinedione derivative that has been extensively used as a building block in organic synthesis, as a reagent for the preparation of heterocyclic compounds, and as a probe for the investigation of various biochemical and physiological activities.
科学的研究の応用
HIV Inhibitor Development
2,4(1H,3H)-Pyrimidinedione derivatives, including 6-[methyl(phenylmethyl)amino]-2,4(1H,3H)-pyrimidinedione, have been explored for their potential as HIV inhibitors. Studies have identified these compounds as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase. Investigations into their structure-activity relationships have shown that modifications in these molecules can significantly enhance their antiviral activity against HIV-1 and HIV-2. This research suggests that these compounds represent a new class of non-nucleoside reverse transcriptase inhibitors with improved antiviral efficacy and reduced cellular cytotoxicity (Buckheit et al., 2007).
Chemical Synthesis and Reactions
Research has also been conducted on the chemical reactions and synthesis of 6-vinyl-2,4(1H,3H)-pyrimidinediones, including 6-[methyl(phenylmethyl)amino]-2,4(1H,3H)-pyrimidinedione. These compounds have been shown to undergo cycloaddition reactions with electron-deficient olefins, leading to the formation of various heterocyclic structures like pyrido[2,3-d]pyrimidines, pyrrolo[3,4-c]pyridines, and quinazolines. Such studies are important for the development of new synthetic routes and the discovery of novel compounds with potential pharmaceutical applications (Walsh & Wamhoff, 1989).
Pharmacological Studies
In pharmacological research, derivatives of 6-[methyl(phenylmethyl)amino]-2,4(1H,3H)-pyrimidinedione have been synthesized and evaluated for their potential as class III antiarrhythmic agents. These studies involved assessing the electrophysiological activity of these compounds in both in vitro and in vivo models. The findings contribute to the understanding of the structure-activity relationships of these compounds and their potential therapeutic applications (Katakami et al., 1992).
Novel Syntheses and Derivatizations
Additionally, the compound has been involved in novel synthetic and derivatization studies. For example, certain derivatives have been used in carbon-nitrogen bond cleavage reactions to synthesize and derive structures like 5H-indeno[1,2-d]pyrimidines and pyrimido[6,1-a]isoindoles. These reactions are significant for exploring new chemical transformations and expanding the diversity of pyrimidine-based compounds (Lal & Gidwani, 1993).
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by NSC212231 require further investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
Similar compounds have been known to cause various molecular and cellular effects
Action Environment
Environmental factors can significantly influence the action of similar compounds
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
6-[benzyl(methyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15(8-9-5-3-2-4-6-9)10-7-11(16)14-12(17)13-10/h2-7H,8H2,1H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKQVJAZUJJRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309525 | |
| Record name | NSC212231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21333-17-5 | |
| Record name | NSC212231 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC212231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


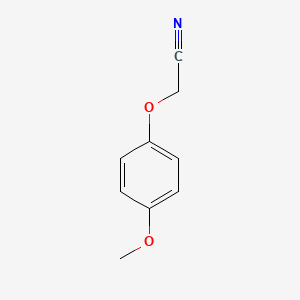

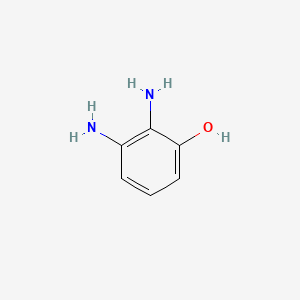
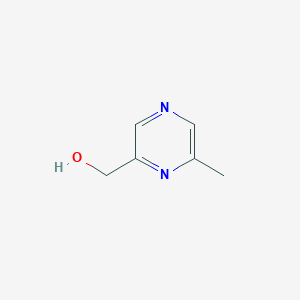
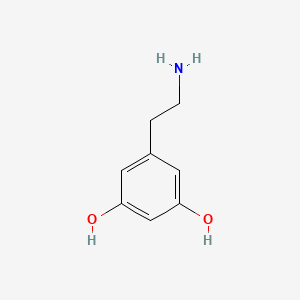
![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)




